molecular formula C18H19ClO4 B5066668 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde

3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde

Cat. No.: B5066668
M. Wt: 334.8 g/mol
InChI Key: HOHHGCWHWKDXRB-UHFFFAOYSA-N
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Description

3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde is a complex organic compound with a molecular formula of C19H21ClO4. This compound is characterized by the presence of a chloro group, a methoxy group, and a dimethylphenoxyethoxy group attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 3-chloro-5-methoxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins or enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO4/c1-12-4-5-15(8-13(12)2)22-6-7-23-18-16(19)9-14(11-20)10-17(18)21-3/h4-5,8-11H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHHGCWHWKDXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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